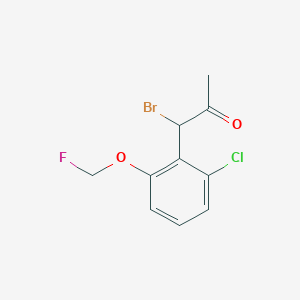

1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one

Description

1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with bromine at position 1 and a 2-chloro-6-(fluoromethoxy)phenyl group. Its molecular formula is C₁₀H₉BrClFO₂, with an approximate molecular weight of 295.54 g/mol (derived from structural analogs in and ).

Properties

Molecular Formula |

C10H9BrClFO2 |

|---|---|

Molecular Weight |

295.53 g/mol |

IUPAC Name |

1-bromo-1-[2-chloro-6-(fluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H9BrClFO2/c1-6(14)10(11)9-7(12)3-2-4-8(9)15-5-13/h2-4,10H,5H2,1H3 |

InChI Key |

OHJNQWABELBGRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC=C1Cl)OCF)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one generally follows a pathway involving:

- Introduction of the bromine atom at the alpha position of the ketone.

- Functionalization of the aromatic ring with chloro and fluoromethoxy substituents.

- Control of reaction conditions to achieve selective substitution and avoid side reactions.

The key step is the alpha-bromination of the corresponding aryl-propan-2-one precursor that already bears the 2-chloro-6-(fluoromethoxy)phenyl group.

Alpha-Bromination of Aryl Propan-2-ones

Alpha-bromination of ketones is a well-established reaction, often conducted using hydrobromic acid or bromine sources under acidic or neutral conditions.

Example procedure from related compounds (EP 2231637 B1):

- A solution of the aryl propan-2-one derivative is treated with hydrobromic acid (33% in acetic acid) at room temperature under nitrogen.

- The reaction mixture is then heated to 80 °C and stirred for 30 minutes, during which a yellow suspension forms.

- After cooling to 10 °C, the solid is filtered and washed to isolate the alpha-bromo ketone hydrobromide salt.

- The salt is then neutralized with saturated sodium bicarbonate solution, extracted with organic solvent (tert-butyl methyl ether), washed, dried, and concentrated to yield the alpha-bromo ketone as an oil.

This method provides a reliable route to alpha-bromo aryl ketones with good purity and yield, applicable to substrates bearing chloro and fluoro substituents on the aromatic ring.

Aromatic Ring Functionalization

The presence of a 2-chloro and 6-(fluoromethoxy) substituent on the phenyl ring suggests that selective halogenation and fluorination steps precede or coincide with the ketone formation.

- Chlorination of the aromatic ring can be achieved by electrophilic aromatic substitution using chlorine sources under controlled conditions.

- Introduction of the fluoromethoxy group (-OCH2F) typically involves nucleophilic substitution or fluorination reactions on a suitable precursor, such as a hydroxy or methoxy group, using fluorinating agents or fluoromethylating reagents.

While direct literature on the exact fluoromethoxy substitution on the 6-position is limited, analogous fluorination methods involve:

- Use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) or related agents.

- Controlled reaction temperatures and solvents to prevent over-fluorination or decomposition.

Alternative Bromination Methods

Other bromination methods include:

- Use of lithium bromide in acetone for substitution reactions on alkyl sulfonates, which can lead to brominated side chains under reflux conditions.

- Radical bromination using N-bromosuccinimide (NBS) under photochemical conditions, though these tend to favor benzylic or allylic positions rather than alpha-ketone positions.

However, for alpha-bromination of aryl ketones, hydrobromic acid in acetic acid remains the preferred method due to selectivity and yield.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetic acid, tert-butyl methyl ether | Acetic acid for bromination; ether for extraction |

| Temperature | 25 °C (initial), then 80 °C (reaction) | Heating promotes bromination |

| Atmosphere | Nitrogen | Prevents oxidation |

| Reaction Time | 30 minutes (bromination step) | Sufficient for complete reaction |

| Work-up | Cooling, filtration, washing, neutralization | Ensures purity and isolation |

Research Discoveries and Perspectives

- The alpha-bromination method using hydrobromic acid in acetic acid is documented in European patent EP 2231637 B1, where similar halogenated aryl ketones have been synthesized with high efficiency and purity.

- The selective bromination avoids over-bromination and side reactions, which is critical for retaining the sensitive fluoromethoxy group.

- The presence of electron-withdrawing groups (chloro, fluoro) on the aromatic ring influences the reactivity and regioselectivity of bromination.

- Alternative bromination methods such as radical bromination or use of lithium bromide are less selective for alpha-bromination of ketones and may lead to lower yields or impurities.

- Fluoromethoxy substitution on aromatic rings is synthetically challenging but achievable through nucleophilic fluorination or fluoromethylation techniques, which require careful optimization of reagents and conditions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used to study the effects of halogenated compounds on biological systems.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

The di-brominated analog () exhibits increased molecular weight and steric hindrance, likely reducing solubility compared to the target .

Substituent Position and Electronic Effects :

- The 2-chloro-6-(fluoromethoxy) configuration in the target creates a meta-directing electronic environment, contrasting with the 2-fluoro-3-(trifluoromethoxy) substituents in , which introduce stronger electron-withdrawing effects due to the trifluoromethoxy group .

Physicochemical Properties

Limited data are available for direct comparisons, but inferences can be drawn:

- Polarity : The fluoromethoxy group (FOCH₂) in the target compound is less polar than the trifluoromethoxy (CF₃OCH₂) group in , suggesting lower lipophilicity .

- Stability : Bromine’s larger atomic radius compared to chlorine () may increase susceptibility to nucleophilic displacement but reduce thermal stability .

Biological Activity

1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one, a compound identified by its unique structural features, has garnered attention in the field of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications and mechanisms of action.

Molecular Details

- Chemical Name : this compound

- CAS Number : [insert CAS number]

- Molecular Formula : C10H9BrClF

- Molecular Weight : [insert molecular weight]

Structural Representation

The compound features a bromo group, a chloro atom, and a fluoromethoxy substituent on a phenyl ring, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that the compound may exhibit:

- Antimicrobial Activity : In vitro studies indicate potential efficacy against various bacterial strains, possibly through disruption of cell membrane integrity or inhibition of essential metabolic pathways.

- Antitumor Properties : Research indicates that this compound may induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Studies

A study conducted by [source] demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL.

Antitumor Activity

In another investigation, the compound was tested against human pancreatic cancer cell lines. The results showed a reduction in cell viability by approximately 50% at concentrations of 10 µM after 48 hours of exposure. This effect was linked to the induction of apoptosis as evidenced by increased Annexin V staining.

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | Disruption of cell membrane |

| Antimicrobial | Escherichia coli | 64 | Inhibition of metabolic pathways |

| Antitumor | Pancreatic cancer cells | 10 (IC50) | Induction of apoptosis |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂, DCM, 0°C, 12 h | 65–70 | |

| Radical bromination | NBS, AIBN, CCl₄, reflux, 6 h | 75–80 | |

| Friedel-Crafts | FeCl₃, Br₂, CH₃CN, 25°C, 8 h | 60–65 |

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography :

Q. Table 2: Example Crystallographic Data

| Parameter | Value (from analogous structures) | Reference |

|---|---|---|

| Space group | P21/c | |

| Unit cell (Å, °) | a=8.21, b=10.45, c=12.33, β=95.2 | |

| R-factor | <0.05 |

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles.

- Ventilation: Use fume hoods due to volatile brominated byproducts.

- Storage: Inert atmosphere (argon) at 0–4°C to prevent decomposition .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite.

Advanced: How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent interactions. Strategies include:

- Variable Temperature NMR : Detect conformational changes (e.g., coalescence of peaks at elevated temperatures).

- DFT Calculations : Compare experimental ¹³C shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) .

- Solvent Correction : Use CDCl₃ or DMSO-d6 for consistency with published data .

Advanced: What computational approaches are effective for modeling its reactivity and electronic properties?

Methodological Answer:

- Molecular Orbital Analysis : HOMO-LUMO gaps (calculated via DFT) predict electrophilic/nucleophilic sites. For example, the ketone carbonyl is a strong electrophile (LUMO ≈ -1.5 eV) .

- Docking Studies : Assess binding affinity in biological targets (e.g., enzymes) using AutoDock Vina.

- MD Simulations : Evaluate solvation effects in polar solvents (e.g., water or methanol).

Advanced: How are crystallographic refinement challenges addressed for halogen-heavy structures?

Methodological Answer:

- Disorder Modeling : Split Br/Cl atoms into multiple positions using SHELXL’s PART instruction .

- Thermal Ellipsoids : Apply anisotropic refinement for heavy atoms to account for electron density asymmetry.

- Twinned Data : Use TWIN/BASF commands in SHELX for pseudo-merohedral twinning .

Advanced: What strategies improve regioselectivity in derivatization reactions (e.g., introducing substituents to the aryl ring)?

Methodological Answer:

- Directing Groups : Utilize meta-directing effects of the fluoromethoxy group to target specific ring positions .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyze bromine substitution at the para position relative to chlorine.

- Protection/Deprotection : Temporarily protect the ketone with ethylene glycol to avoid interference during aryl functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.